molecular formula C16H16N2O3 B4175412 4-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide

4-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide

Cat. No.: B4175412
M. Wt: 284.31 g/mol
InChI Key: QGAFLQXQAIYZJQ-UHFFFAOYSA-N
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Description

4-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide is a compound that features a benzamide core linked to a 2,3-dihydro-1,4-benzodioxin moiety

Properties

IUPAC Name

4-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c17-12-7-5-11(6-8-12)16(19)18-9-13-10-20-14-3-1-2-4-15(14)21-13/h1-8,13H,9-10,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAFLQXQAIYZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide typically involves the reaction of 1,4-benzodioxane-6-amine with various benzoyl chlorides under alkaline conditions. For instance, the reaction can be carried out in the presence of sodium carbonate in an aqueous medium, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the benzamide or benzodioxin rings .

Scientific Research Applications

4-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A simpler analog that lacks the amino and benzamide groups.

    4-bromobenzenesulfonamide: Contains a similar benzodioxin moiety but with different substituents.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Another derivative with potential therapeutic applications.

Uniqueness

4-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide

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